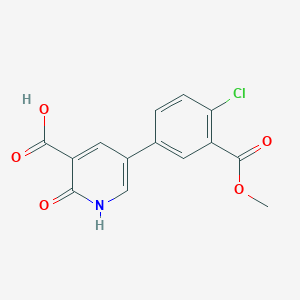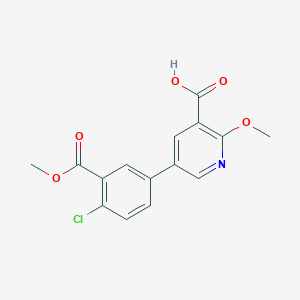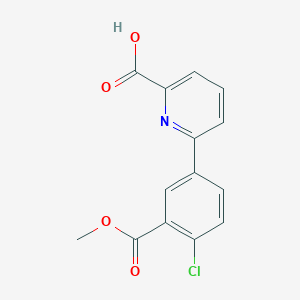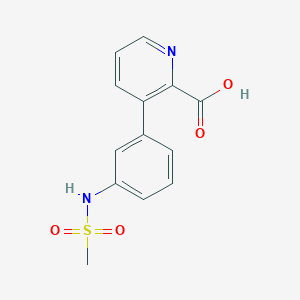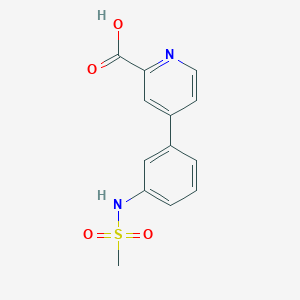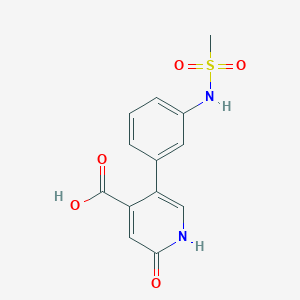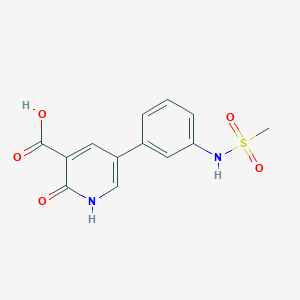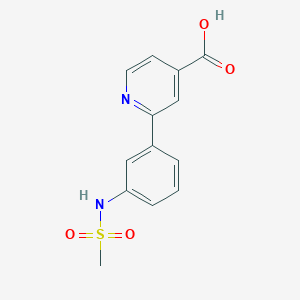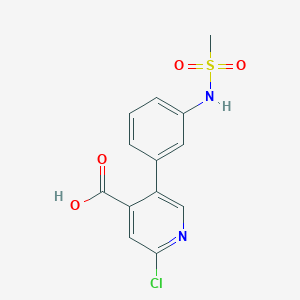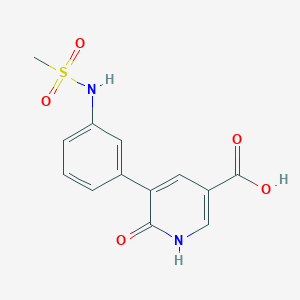
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid (HMPA) is a synthetic derivative of nicotinic acid (vitamin B3) and is widely used in scientific research and lab experiments. It is a powerful antioxidant and has been studied for its potential applications in a variety of areas, including cancer, cardiovascular disease, and neurological disorders. HMPA has a wide range of biochemical and physiological effects and has been shown to have a number of potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been studied for its potential applications in a variety of areas, including cancer, cardiovascular disease, and neurological disorders. In particular, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has also been studied for its potential to reduce oxidative stress and to protect against cardiovascular disease. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been studied for its potential to reduce the symptoms of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to act as an antioxidant, which means that it can reduce oxidative stress in the body. It has also been shown to reduce inflammation and to inhibit the growth of cancer cells. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to reduce the symptoms of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Biochemical and Physiological Effects
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, reduce inflammation, inhibit the growth of cancer cells, and reduce the symptoms of neurological disorders. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to have anti-aging effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has a number of potential advantages and limitations for lab experiments. One of the main advantages of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is that it is easy to synthesize and isolate. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is relatively stable and can be stored for extended periods of time. However, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is also relatively expensive and can be toxic in high doses.
Direcciones Futuras
There are a number of potential future directions for 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% research. One potential area of research is to further explore the potential applications of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% in cancer, cardiovascular disease, and neurological disorders. Additionally, further research could be done to explore the biochemical and physiological effects of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% and to identify new potential uses for 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%. Additionally, further research could be done to improve the synthesis and isolation methods for 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%. Finally, further research could be done to explore the potential advantages and limitations of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% for lab experiments.
Métodos De Síntesis
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% can be synthesized from nicotinic acid, which is a naturally occurring vitamin B3. The synthesis of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% involves the reaction of nicotinic acid with 3-methylsulfonylaminophenyl. This reaction is catalyzed by a strong acid such as hydrochloric acid and takes place at high temperatures. The resulting 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is then purified and isolated using chromatographic techniques.
Propiedades
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(19,20)15-10-4-2-3-8(5-10)11-6-9(13(17)18)7-14-12(11)16/h2-7,15H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTGDRMEZQUURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688366 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-81-4 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


